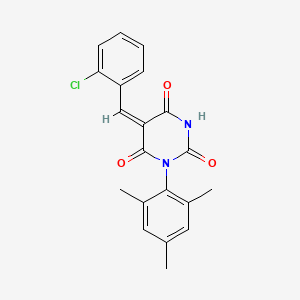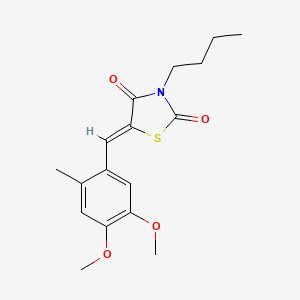
5-(2-氯苄亚叉基)-1-间甲苯基-2,4,6(1H,3H,5H)-嘧啶三酮
描述
The compound "5-(2-chlorobenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione" belongs to a class of chemicals known as pyrimidinetriones, which have been studied for various applications, including pharmaceuticals and materials science. The interest in these compounds lies in their diverse chemical and physical properties, which can be fine-tuned through substitution at various positions on the pyrimidine ring.
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves multistep organic reactions, including condensation and cyclization processes. One common approach for synthesizing similar compounds is the tandem Aldol condensation-Michael addition process, offering a green and economical pathway to obtain these compounds with high efficiency and under mild conditions (Barakat et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including "5-(2-chlorobenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione," is characterized using techniques such as NMR, FT-IR, and X-ray crystallography. These compounds exhibit a range of isomeric forms, with their stability influenced by substitutions on the pyrimidine ring. X-ray crystallography studies provide insights into the solid-state molecular structure, revealing the relative stabilities of different isomers and their vibrational spectra (Barakat et al., 2015).
Chemical Reactions and Properties
Pyrimidinetriones participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, which allow for further functionalization of the molecule. The electronic and structural properties of these compounds, such as electron density distribution and reactive sites, can be elucidated through computational methods like DFT analysis. These analyses help in understanding the reactivity patterns and potential chemical transformations of the compounds (Barakat et al., 2015).
科学研究应用
光谱研究
- 光谱性质: 与 5-(2-氯苄亚叉基)-1-间甲苯基-2,4,6(1H,3H,5H)-嘧啶三酮 密切相关的 D-π-A 分子已被合成,并对其光谱性质进行了研究。由于形成了 H 聚集体,这些分子在紫外-可见吸收光谱和表面光电压光谱中显示出峰。这对于研究此类分子的给电子体和受电子体性质具有重要意义 (Chen et al., 2001)。
结构和电子性质
- 密度泛函理论 (DFT) 分析: 已使用 DFT 分析了与目标化合物结构相似的硫代嘧啶衍生物。这些研究包括振动分析、自然键轨道 (NBO) 分析和分子电子势 (MEP),深入了解了此类化合物的结构和电子性质 (Hussain et al., 2020)。
药代动力学性质
- 药物相似性和药代动力学: 对结构相关的嘧啶 2, 4, 6-三酮衍生物的研究揭示了它们在心血管疾病中的潜力,这是由于 L 型钙通道阻断活性。该研究包括药物相似性和药代动力学性质的分析,这对药物开发至关重要 (Irshad et al., 2022)。
抗菌和抗肿瘤活性
- 抗菌和抗肿瘤特性: 嘧啶酮的一些衍生物已显示出有希望的抗菌和抗肿瘤活性。这些发现可以为探索 5-(2-氯苄亚叉基)-1-间甲苯基-2,4,6(1H,3H,5H)-嘧啶三酮 中的类似活性提供依据 (Edrees et al., 2010)。
合成和结构表征
- 合成和 X 射线表征: 已对类似嘧啶衍生物进行合成和光谱表征,其中涉及 X 射线晶体学和 DFT/B3LYP 方法。这为相关化合物的合成和结构解析提供了一种方法 (Barakat et al., 2015)。
降压潜力
- 降血压作用: 某些嘧啶衍生物在降血压方面显示出有效性,阐明了潜在的心血管益处。这表明相关化合物中可能存在类似益处,包括 5-(2-氯苄亚叉基)-1-间甲苯基-2,4,6(1H,3H,5H)-嘧啶三酮 (Irshad et al., 2021)。
抗分枝杆菌活性
- 抗分枝杆菌特性: 与所讨论化合物相似的嘧啶三酮衍生物已被合成,并显示出抗分枝杆菌活性,表明 5-(2-氯苄亚叉基)-1-间甲苯基-2,4,6(1H,3H,5H)-嘧啶三酮 在抗分枝杆菌药物开发中的潜力 (Yushin et al., 2020)。
组合合成和抗肿瘤活性
- 用于抗肿瘤筛选的组合合成: 合成一系列取代的嘧啶,包括与目标化合物相似的结构,用于筛选针对肿瘤细胞系,代表了发现此类化合物的抗肿瘤特性的途径 (Xie et al., 2007)。
属性
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-11-8-12(2)17(13(3)9-11)23-19(25)15(18(24)22-20(23)26)10-14-6-4-5-7-16(14)21/h4-10H,1-3H3,(H,22,24,26)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGHALOWRPRNEJ-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=CC=CC=C3Cl)C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4631213.png)
![3,7-dibenzyl-2-[(4-methoxybenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4631216.png)


![dimethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4631233.png)
![1-methyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4631239.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631253.png)
![N-[4-(diethylamino)phenyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4631261.png)
![methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631262.png)

![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4631273.png)
![N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B4631277.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4631295.png)
![1-(allylthio)-4-phenyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4631302.png)